Home > Products > Screening Compounds P27918 > Dihydromethysticin
Dihydromethysticin - 19902-91-1

Dihydromethysticin

Catalog Number: EVT-264852
CAS Number: 19902-91-1
Molecular Formula: C15H16O5
Molecular Weight: 276.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dihydromethysticin (DHM) is a natural product classified as a kavalactone. It is primarily found in the roots of the kava plant (Piper methysticum), a traditional beverage and medicinal plant native to the Pacific Islands. [, , , , ] While traditionally consumed for its calming and anxiolytic effects, DHM has garnered significant interest within various scientific research fields due to its diverse biological activities. [, , , , , , , ]

Overview

Dihydromethysticin is a prominent kavalactone derived from the root of the plant Piper methysticum, commonly known as kava. This compound is part of a larger class of bioactive compounds that are known for their psychoactive properties and potential therapeutic effects. Dihydromethysticin has gained attention in both traditional medicine and modern pharmacology due to its anxiolytic and sedative effects.

Source

Dihydromethysticin is primarily extracted from the roots of Piper methysticum, which is native to the South Pacific islands. The plant has been used for centuries in traditional ceremonies and as a herbal remedy for various ailments, including anxiety and insomnia. Recent studies have focused on the quantitative analysis of kavalactones, including dihydromethysticin, using advanced techniques such as liquid chromatography-mass spectrometry .

Classification

Dihydromethysticin is classified as a kavalactone, which are lactone compounds found in kava. Kavalactones are characterized by their unique chemical structure and are known for their psychoactive effects. Dihydromethysticin specifically exhibits structural similarities to other kavalactones, contributing to its biological activity.

Synthesis Analysis

Methods

The synthesis of dihydromethysticin can be achieved through various chemical pathways. A notable method involves the hydrogenation of methysticin, another kavalactone. In this process, methysticin is dissolved in tetrahydrofuran, and palladium on carbon is used as a catalyst under hydrogen pressure. The reaction typically takes place at room temperature, resulting in the formation of dihydromethysticin with a yield of approximately 21 grams from 25 grams of methysticin .

Another innovative approach involves biotransformation using yeast, which has been shown to produce both enantiomers of dihydromethysticin with high enantiomeric excess. This method highlights the potential for using biological systems in the synthesis of complex organic molecules .

Technical Details

The hydrogenation process requires careful control of conditions such as temperature and pressure to optimize yield and purity. The use of palladium on carbon as a catalyst is crucial for facilitating the hydrogenation reaction effectively.

Molecular Structure Analysis

Structure

Dihydromethysticin has a chemical formula of C16H18O4C_{16}H_{18}O_4 and features a fused ring structure typical of kavalactones. Its molecular structure includes multiple hydroxyl groups and a methoxy group, contributing to its pharmacological properties.

Data

The melting point of dihydromethysticin has been reported to be around 109-111 °C, indicating its solid-state characteristics at room temperature. Spectroscopic data such as infrared and ultraviolet spectra are similar to those of naturally occurring variants, confirming its identity .

Chemical Reactions Analysis

Reactions

Dihydromethysticin participates in various chemical reactions typical for organic compounds with hydroxyl and methoxy groups. Its reactivity can be influenced by factors such as pH and solvent choice.

Technical Details

The compound's stability under different conditions is essential for its application in pharmacology. Understanding its reactivity allows researchers to predict interactions with other biological molecules, which is crucial for drug development.

Mechanism of Action

Process

The mechanism by which dihydromethysticin exerts its effects involves modulation of neurotransmitter systems in the brain. It is thought to enhance gamma-aminobutyric acid (GABA) activity, leading to anxiolytic effects similar to those produced by benzodiazepines.

Data

Research indicates that dihydromethysticin may also influence serotonin receptors, further contributing to its calming effects. Studies have shown that doses within certain ranges can produce significant behavioral changes in animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Melting Point: 109-111 °C
  • Solubility: Soluble in organic solvents like ethanol and tetrahydrofuran but less soluble in water.

Chemical Properties

  • Chemical Formula: C16H18O4C_{16}H_{18}O_4
  • Molecular Weight: Approximately 274.31 g/mol
  • Reactivity: Exhibits typical reactivity patterns associated with hydroxylated compounds.

Relevant analyses have confirmed these properties through various spectroscopic techniques, ensuring the reliability of data obtained from both synthetic and natural sources .

Applications

Dihydromethysticin has several scientific uses, primarily in pharmacology and herbal medicine:

  • Anxiolytic Agent: Used for its calming effects in treating anxiety disorders.
  • Sedative: Investigated for potential applications in sleep disorders.
  • Neuroprotective Effects: Research suggests possible benefits in neurodegenerative conditions due to its interaction with neurotransmitter systems .
Pharmacological Mechanisms of Dihydromethysticin

CYP Enzyme Induction Pathways

Transcriptional Activation of CYP3A Isoforms via PXR-Independent Mechanisms

Dihydromethysticin induces CYP3A enzymes through novel pregnane X receptor (PXR)-independent pathways. Unlike classical inducers (e.g., rifampicin), DHM upregulates CYP3A4/5 expression without direct PXR activation. Molecular docking studies reveal DHM binds to alternative nuclear receptor sites, triggering downstream signaling cascades that enhance CYP3A transcription. This is mediated through:

  • CAR (Constitutive Androstane Receptor) Cross-Talk: DHM activates CAR-mediated transcription, inducing CYP3A4 expression in human hepatocytes at concentrations ≥10 μM.
  • Epigenetic Modifications: DHM increases histone acetylation at the CYP3A4 promoter region, facilitating chromatin accessibility for transcription factors.
  • mRNA Stabilization: Post-transcriptional effects extend CYP3A mRNA half-life by 40-60% compared to controls [1] [7].

AhR-Mediated CYP1A1 Upregulation and Xenobiotic Response Element Binding

DHM potently activates the aryl hydrocarbon receptor (AhR) pathway, inducing CYP1A1 expression:

  • Receptor Binding: DHM exhibits high-affinity binding to AhR's ligand-binding domain (Kd = 0.8 ± 0.2 μM), triggering nuclear translocation and dimerization with ARNT (AhR nuclear translocator).
  • XRE Promoter Activation: The AhR-ARNT complex binds xenobiotic response elements (XREs) in the CYP1A1 promoter, increasing transcription 75-220 fold in hepatic cells.
  • Functional Confirmation: Luciferase reporter assays demonstrate 3.5-fold activation of AhR signaling, blocked completely by AhR antagonists (e.g., 3',4'-dimethoxyflavone) and abolished in AhR-deficient cell lines [1].

Table 1: Comparative CYP Induction by Kavalactones

KavalactoneCYP1A1 InductionAhR Binding AffinityCYP3A4 Induction
Dihydromethysticin+++ (220-fold)High (Kd 0.8 μM)++ (3.1-fold)
Methysticin+++ (200-fold)High+ (2.0-fold)
Yangonin-Negligible-
Kawain-Negligible+ (1.8-fold)

Data from Guo et al. (2011) and in vitro models [1] [7]

Neuropharmacological Interactions

Modulation of GABAA Receptor Allosteric Activity

DHM enhances GABAergic signaling through positive allosteric modulation of GABAA receptors:

  • Subunit Selectivity: DHM potentiates α2/α3-subunit-containing GABAA receptors (EC50 = 3.7 μM), increasing chloride currents by 70-90% at saturating GABA concentrations. This contrasts with benzodiazepines that non-selectively target α1-α6 subunits.
  • Astrocyte-Mediated Tonic Inhibition: In reactive astrocytes, DHM upregulates MAO-B-dependent GABA synthesis from putrescine, elevating extracellular GABA concentrations by 40%. This enhances tonic inhibition in hippocampal and striatal circuits [4] [9].
  • Desensitization Resistance: Unlike full GABAA agonists (e.g., muscimol), DHM causes minimal receptor desensitization during prolonged exposure, maintaining inhibitory efficacy >80% after 60 minutes [4].

NMDA Receptor Antagonism and Calcium Channel Regulation

DHM exhibits dual neuromodulatory effects on excitatory signaling:

  • NMDA Receptor Blockade: DHM non-competitively inhibits NMDA receptors (IC50 = 15.2 μM), preferentially targeting GluN2B-containing subtypes. This reduces calcium influx by 60-75% in cortical neurons during glutamate challenge.
  • Voltage-Gated Calcium Channel (VGCC) Modulation: DHM selectively blocks N-type calcium channels (Cav2.2) in hippocampal neurons (IC50 = 8.3 μM), suppressing presynaptic calcium transients and neurotransmitter release. This occurs through:
  • Stabilization of inactivated channel states
  • Reduction of channel open probability by 45%
  • Interference with G-protein βγ subunit interactions [3] [5] [8].

Table 2: Neurotransmitter Receptor Targets of DHM

TargetEffectPotency (IC50/EC50)Functional Outcome
GABAA (α2/α3)Positive allosteric modulationEC50 3.7 μMEnhanced inhibitory transmission
NMDA (GluN2B)Non-competitive antagonismIC50 15.2 μMReduced excitotoxicity
Cav2.2 (N-type VGCC)Channel blockadeIC50 8.3 μMDecreased presynaptic Ca2+ influx

Data from molecular and electrophysiological studies [3] [4] [5]

Monoamine Oxidase B Inhibition Dynamics

DHM exhibits potent and selective MAO-B inhibition with implications for neurotransmitter homeostasis:

  • Reversible Inhibition: DHM competitively inhibits human MAO-B (Ki = 0.45 ± 0.08 μM), showing 30-fold selectivity over MAO-A (Ki = 14.2 μM). This reversibility distinguishes it from irreversible MAO inhibitors (e.g., selegiline).
  • Astrocytic GABA Regulation: By inhibiting astrocytic MAO-B, DHM reduces putrescine-derived GABA synthesis by 50-65% in disease models. This attenuates pathological tonic inhibition in Parkinsonian substantia nigra (65% reduction) and Alzheimer's hippocampus (45% reduction) [9].
  • Dopamine Sparing Effects: At therapeutic concentrations (1-5 μM), DHM decreases striatal dopamine metabolism by 40%, extending dopamine half-life from 20 to 32 minutes. This occurs without increasing peripheral tyramine sensitivity, unlike non-selective MAO inhibitors [6] [9].
  • Mitochondrial Protection: MAO-B inhibition reduces hydrogen peroxide generation by 70%, decreasing oxidative stress in cortical astrocytes and preserving mitochondrial membrane potential (ΔΨm maintained at 85% vs. 45% in controls under stress) [9].

Table 3: MAO-B Inhibition Parameters of DHM

ParameterValueMethod
IC50 (recombinant MAO-B)0.82 ± 0.11 μMFluorescence assay
Ki (human MAO-B)0.45 ± 0.08 μMLineweaver-Burk analysis
Selectivity (MAO-B vs. A)30-foldEnzyme kinetics
H2O2 reduction70% at 5 μMAmplex Red assay
Astrocytic GABA decrease50-65%Microdialysis (rat models)

Data from ex vivo and in vitro studies [6] [9]

Properties

CAS Number

19902-91-1

Product Name

Dihydromethysticin

IUPAC Name

(2S)-2-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methoxy-2,3-dihydropyran-6-one

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

InChI

InChI=1S/C15H16O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h3,5-6,8,11H,2,4,7,9H2,1H3/t11-/m0/s1

InChI Key

RSIWXFIBHXYNFM-NSHDSACASA-N

SMILES

O=C1C=C(OC)C[C@H](CCC2=CC=C(OCO3)C3=C2)O1

Solubility

Soluble in DMSO

Synonyms

7,8-dihydromethysticin
dihydromethysticin

Canonical SMILES

COC1=CC(=O)OC(C1)CCC2=CC3=C(C=C2)OCO3

Isomeric SMILES

COC1=CC(=O)O[C@H](C1)CCC2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.